

An In-depth Technical Guide to 1-Bromocyclopentane-1-carboxylic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Bromocyclopentane-1-carboxylic acid

Cat. No.: B1282460

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, synthesis, and reactivity of **1-Bromocyclopentane-1-carboxylic acid**. The information is intended to support research and development activities in medicinal chemistry and organic synthesis.

Chemical Structure and Properties

1-Bromocyclopentane-1-carboxylic acid is a halogenated carboxylic acid with a cyclopentane ring. The bromine atom and the carboxylic acid group are both attached to the same carbon atom, creating a quaternary center.

Table 1: Chemical Identifiers and Physical Properties

Property	Value	Reference
IUPAC Name	1-bromocyclopentane-1-carboxylic acid	[1]
CAS Number	56447-24-6	[2]
Chemical Formula	C ₆ H ₉ BrO ₂	[2]
Molecular Weight	193.04 g/mol	[2]
Melting Point	66 °C	[2]
SMILES	<chem>C1CCC(C1)(C(=O)O)Br</chem>	[1]
InChI	InChI=1S/C6H9BrO2/c7-6(5(8)9)3-1-2-4-6/h1-4H2,(H,8,9)	[1]

Spectroscopic Data

Experimentally obtained spectroscopic data for **1-Bromocyclopentane-1-carboxylic acid** is not readily available in public spectral databases. However, based on its structure and general principles of spectroscopy, the following characteristics can be predicted.

Table 2: Predicted Spectroscopic Data

Spectrum	Predicted Peaks and Characteristics
^1H NMR	The spectrum is expected to show complex multiplets for the methylene protons of the cyclopentane ring. The acidic proton of the carboxylic acid would appear as a broad singlet at a downfield chemical shift (typically >10 ppm).
^{13}C NMR	The spectrum would show a signal for the quaternary carbon attached to the bromine and carboxylic acid group, a signal for the carboxylic acid carbonyl carbon (typically in the range of 170-180 ppm), and signals for the methylene carbons of the cyclopentane ring.
IR Spectroscopy	A broad O-H stretching band from approximately $2500\text{-}3300\text{ cm}^{-1}$ is characteristic of the carboxylic acid dimer. A strong C=O stretching absorption is expected around $1700\text{-}1725\text{ cm}^{-1}$. A C-Br stretching band would be observed in the fingerprint region. [3]
Mass Spectrometry	The mass spectrum would show a molecular ion peak (M^+) and an $M+2$ peak of similar intensity due to the presence of the bromine isotopes (^{79}Br and ^{81}Br). Fragmentation would likely involve the loss of Br and COOH. Predicted m/z values for various adducts have been calculated. [4]

Synthesis

1-Bromocyclopentane-1-carboxylic acid can be synthesized via the Hell-Volhard-Zelinskii reaction from cyclopentanecarboxylic acid. This reaction involves the alpha-bromination of a carboxylic acid in the presence of phosphorus tribromide and bromine.

Experimental Protocol: Hell-Volhard-Zelinskii Reaction

This protocol is adapted from a known procedure for the synthesis of α -bromo carboxylic acids.

Materials:

- Cyclopentanecarboxylic acid
- Red phosphorus
- Bromine
- Ether
- Water

Procedure:

- In a reaction vessel, mix cyclopentanecarboxylic acid and red phosphorus.
- Slowly add bromine to the mixture dropwise over a period of 2 hours. A vigorous reaction with the liberation of hydrogen bromide will be observed.
- After the addition is complete, stir the reaction mixture at 60°C for 3 hours.
- Cool the resulting dark-colored oil and pour it into water.
- Extract the aqueous mixture three times with ether.
- Combine the ether extracts and wash them with water.
- Dry the ether layer over a suitable drying agent (e.g., anhydrous sodium sulfate).
- Remove the ether by distillation.
- Distill the remaining oily residue under high vacuum to obtain **1-Bromocyclopentane-1-carboxylic acid**.

Reactivity and Applications

1-Bromocyclopentane-1-carboxylic acid is a useful intermediate in organic synthesis. The presence of both a carboxylic acid and a reactive bromine atom allows for a variety of chemical transformations. It can be used in reactions such as the Reformatsky reaction, where it reacts with a carbonyl compound in the presence of zinc to form β -hydroxy esters. The carboxylic acid moiety can undergo esterification, and the bromine atom can be displaced by nucleophiles.

Safety Information

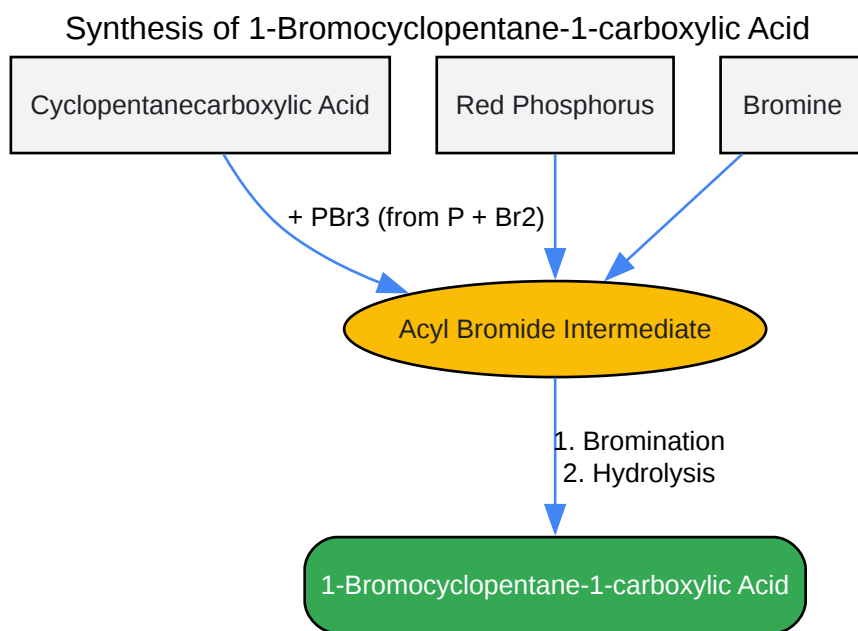
Table 3: Hazard Statements

Hazard Code	Description
H302	Harmful if swallowed
H315	Causes skin irritation
H318	Causes serious eye damage
H335	May cause respiratory irritation

Users should consult the full Safety Data Sheet (SDS) before handling this compound and take appropriate safety precautions.

Visualization of Synthesis Workflow

The following diagram illustrates the synthesis of **1-Bromocyclopentane-1-carboxylic acid** via the Hell-Volhard-Zelinskii reaction.



[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **1-Bromocyclopentane-1-carboxylic acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Bromocyclopentane-1-carboxylic acid | C₆H₉BrO₂ | CID 13411841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Bromocyclopentane-1-carboxylic acid | 56447-24-6 | GCA44724 [biosynth.com]
- 3. echemi.com [echemi.com]
- 4. PubChemLite - 1-bromocyclopentane-1-carboxylic acid (C₆H₉BrO₂) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Bromocyclopentane-1-carboxylic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1282460#structure-of-1-bromocyclopentane-1-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com